molecular formula C18H28N2O3S B8313967 Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)-

Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)-

Cat. No.: B8313967
M. Wt: 352.5 g/mol
InChI Key: ZMHOBBKJBYLXFR-BPNWFJGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)- is a useful research compound. Its molecular formula is C18H28N2O3S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(2R)-3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3/t17-,24?/m1/s1

InChI Key

ZMHOBBKJBYLXFR-BPNWFJGMSA-N

Isomeric SMILES

CCCS(=O)CCCN(CC)C[C@H](COC1=CC=C(C=C1)C#N)O

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.45 g of 4-[3-[ethyl[3-(propylthio)propyl]amino]-2-hydroxypropoxy]-benzonitrile and 1.4 g p-toluenesulfonic acid were mixed in 50 ml of ethanol. The mixture was cooled to -10° C. and 1.7 g of m-chloroperbenzoic acid was added in small protions. The mixture was stirred for 0.5 hour at -10° C. and one hour at room temperature and then evaporated. The residue was dissolved in dichloromethane and washed with three portions of sodium carbonate and twice with water and thereafter dried over sodium sulfate, filtrated and evaporated. The residue, 2.3 g yellow oil, was purified by column chromatography. Yield: 1.4 g of the title compound.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
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4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
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5.5 g
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ethanol water
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30 mL
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